molecular formula C12H9N3 B1501201 3-Pyrimidin-2-yl-1H-indole CAS No. 1146080-39-8

3-Pyrimidin-2-yl-1H-indole

Cat. No.: B1501201
CAS No.: 1146080-39-8
M. Wt: 195.22 g/mol
InChI Key: MYPVNQOSPUACOY-UHFFFAOYSA-N
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Description

“3-Pyrimidin-2-yl-1H-indole” is a compound that contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is part of a class of compounds known as 3-alkylindoles . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]indoles, which are similar to “this compound”, has been reviewed . The synthesis involves three main approaches: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods . Another synthesis method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles .


Chemical Reactions Analysis

Indole derivatives, such as “this compound”, have been found to exhibit various biological activities. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another derivative, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, showed potent antiviral activity against a broad range of RNA and DNA viruses .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-Pyrimidin-2-yl-1H-indole” and its derivatives could be of interest for future research in drug discovery and development.

Properties

IUPAC Name

3-pyrimidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-11-9(4-1)10(8-15-11)12-13-6-3-7-14-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVNQOSPUACOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671830
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-39-8
Record name 3-(Pyrimidin-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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